L-Arabitol

説明

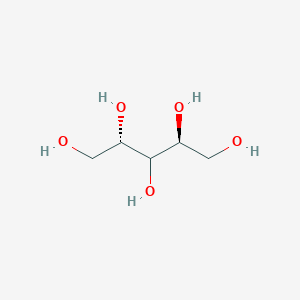

Structure

3D Structure

特性

IUPAC Name |

(2S,4S)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884411 | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7643-75-6 | |

| Record name | Arabinitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties and Structure of L-Arabitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arabitol, a five-carbon sugar alcohol, is a naturally occurring polyol with significant roles in the metabolism of various organisms, particularly fungi and bacteria. It is an enantiomer of D-arabitol and is involved in the pentose (B10789219) phosphate (B84403) pathway. This technical guide provides a comprehensive overview of the core biochemical properties and structural characteristics of this compound. The information presented herein is intended to support research, scientific discovery, and drug development endeavors related to this important metabolite.

Biochemical Properties of this compound

The fundamental biochemical and physical properties of this compound are summarized in the table below, providing a consolidated resource for researchers.

| Property | Value | References |

| Molecular Formula | C₅H₁₂O₅ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 101-104 °C | |

| Boiling Point | ~194.6 °C (estimate) | [1] |

| Solubility in Water | 50 mg/mL | |

| Optical Rotation ([α]D) | Weakly levorotatory in saturated borax (B76245) solution. The D-form has a specific rotation of +7.7° (c = 9.26 in saturated borax solution), implying the L-form is -7.7° under the same conditions. | [2] |

| IUPAC Name | (2S,4S)-pentane-1,2,3,4,5-pentol | |

| SMILES | OC--INVALID-LINK--C(O)--INVALID-LINK--CO | |

| InChI Key | HEBKCHPVOIAQTA-IMJSIDKUSA-N |

Chemical Structure of this compound

This compound is a chiral molecule with two stereocenters. Its structure is depicted below in a 2D representation.

Metabolic Pathway of this compound in Fungi

In many fungi, this compound is a key intermediate in the catabolism of L-arabinose. This pathway ultimately feeds into the pentose phosphate pathway. The enzymatic steps involved are outlined in the diagram below.

This pathway begins with the reduction of L-arabinose to this compound. This compound is then oxidized to L-xylulose by this compound-4-dehydrogenase[3][4]. Subsequent reduction and oxidation steps convert L-xylulose to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway[5][6][7][8][9].

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical applications. Below are detailed methodologies for two common analytical techniques.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesized method based on established principles for sugar alcohol analysis.

Objective: To quantify the concentration of this compound in aqueous samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)

-

Amine-based column (e.g., Waters Spherisorb NH2, 5 µm, 4.6 x 250 mm)

-

This compound standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.

-

Sample Preparation:

-

For liquid samples, centrifuge to remove any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase if the this compound concentration is expected to be high.

-

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Set the RID temperature to 35°C.

-

Set the flow rate to 1.0 mL/min.

-

Inject 10 µL of each standard and sample.

-

-

Data Analysis:

-

Identify the this compound peak based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Enzymatic Assay for this compound Determination

This protocol is based on the principle of enzymatic oxidation of this compound.

Objective: To determine the concentration of this compound using an enzymatic reaction.

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

-

This compound-4-dehydrogenase (EC 1.1.1.12)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

This compound standard (≥98% purity)

-

96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NAD+ (e.g., 20 mM) in the reaction buffer.

-

Prepare a solution of this compound-4-dehydrogenase in the reaction buffer. The optimal concentration should be determined empirically.

-

Prepare a series of this compound standards in the reaction buffer.

-

-

Assay Protocol (Microplate format):

-

To each well of a 96-well plate, add:

-

50 µL of sample or standard

-

100 µL of reaction buffer

-

20 µL of NAD+ solution

-

-

Mix and measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding 30 µL of the this compound-4-dehydrogenase solution.

-

Incubate at room temperature for 10-15 minutes, or until the reaction is complete.

-

Measure the final absorbance at 340 nm (A2).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.

-

Create a standard curve by plotting ΔA against the concentration of the this compound standards.

-

Determine the this compound concentration in the samples from the standard curve.

-

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a biological sample.

Conclusion

This technical guide provides a detailed overview of the biochemical properties, structure, and metabolic context of this compound. The inclusion of structured data tables, visual diagrams of the metabolic pathway and experimental workflow, and detailed experimental protocols offers a valuable resource for researchers in biochemistry, microbiology, and drug development. A thorough understanding of this compound's characteristics is fundamental for investigating its role in biological systems and for exploring its potential as a biomarker or therapeutic target.

References

- 1. 7643-75-6 CAS MSDS (L-(-)-ARABITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Arabitol [drugfuture.com]

- 3. L-arabinitol 4-dehydrogenase(EC 1.1.1.12) - Creative Enzymes [creative-enzymes.com]

- 4. L-arabinitol 4-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. L-xylulose reductase - Wikipedia [en.wikipedia.org]

- 6. L-xylulose reductase(EC 1.1.1.10) - Creative Enzymes [creative-enzymes.com]

- 7. EC 1.1.1.9 [iubmb.qmul.ac.uk]

- 8. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EC 2.7.1.17 [iubmb.qmul.ac.uk]

The L-Arabitol Metabolic Pathway in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-arabitol metabolic pathway in yeast. It covers the core enzymatic reactions, genetic regulation, quantitative data on enzyme kinetics and metabolite production, and detailed experimental protocols for studying this pathway. The information presented here is intended to serve as a valuable resource for researchers in academia and industry, including those involved in drug development targeting fungal metabolic pathways.

Introduction to this compound Metabolism in Yeast

This compound is a five-carbon sugar alcohol that plays a role in the pentose (B10789219) catabolic pathway in many yeast species. While not as central as glucose metabolism, the this compound pathway is significant in the utilization of L-arabinose, a major component of hemicellulose in plant biomass. Understanding this pathway is crucial for various biotechnological applications, including the production of biofuels and other valuable chemicals from lignocellulosic feedstocks. Furthermore, as this pathway is present in many fungal species, including opportunistic pathogens like Candida albicans, its components represent potential targets for the development of novel antifungal drugs.

The core of the this compound pathway involves a series of enzymatic conversions that transform L-arabinose into an intermediate of the pentose phosphate (B84403) pathway (PPP), D-xylulose-5-phosphate. This guide will delve into the key enzymes, their genetic control, and the experimental methodologies used to investigate this metabolic route.

The Core Metabolic Pathway

The metabolic conversion of L-arabinose to D-xylulose-5-phosphate in yeast typically proceeds through the following steps:

-

L-Arabinose to this compound: L-arabinose is first reduced to this compound. This reaction is catalyzed by an L-arabinose reductase, which often exhibits broad substrate specificity and can also act as a xylose reductase.

-

This compound to L-Xylulose: this compound is then oxidized to L-xylulose by an NAD+-dependent this compound dehydrogenase (LAD).

-

L-Xylulose to Xylitol (B92547): L-xylulose is subsequently reduced to xylitol by an NADPH-dependent L-xylulose reductase (LXR).

-

Xylitol to D-Xylulose: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (XDH).

-

D-Xylulose to D-Xylulose-5-Phosphate: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by D-xylulokinase (XKS), which then enters the pentose phosphate pathway.

Diagram of the this compound Metabolic Pathway

Core enzymatic steps of the this compound metabolic pathway in yeast.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the this compound pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for some of the enzymes involved in this pathway from various yeast species.

| Enzyme | Yeast Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| This compound Dehydrogenase (LAD) | Meyerozyma caribbica | This compound | 31.1 | - | 0.11 | [1] |

| L-Xylulose Reductase (LXR) | Aspergillus niger | L-Xylulose | 25 | 650 (U/mg) | - | |

| D-Xylulokinase (XKS1) | Saccharomyces cerevisiae | D-Xylulose | 0.21 ± 0.04 | - | - | [2] |

| Xylose Reductase (XR) | Chaetomium thermophilum | L-arabinose | 130 ± 10 | 1.1 ± 0.0 | 0.0085 | [3] |

| Xylitol Dehydrogenase (XDH) | Spathaspora passalidarum | Xylitol | 19.8 ± 1.5 | 4.5 | 0.23 | [1] |

Note: Data for all enzymes across all relevant yeast species are not always available in the literature. The presented data is a compilation from various sources and methodologies, which may affect direct comparability.

This compound Production in Various Yeast Species

Several yeast species are known to produce this compound, particularly when grown on L-arabinose or other pentose sugars. The table below provides a summary of this compound production reported in different yeasts.

| Yeast Species | Carbon Source | This compound Titer (g/L) | Yield (g/g) | Reference |

| Meyerozyma caribbica | L-Arabinose | 30.3 | 0.61 | [1] |

| Zygosaccharomyces sp. Gz-5 | Glucose | 114 | 0.386 | [4] |

| Wickerhamomyces anomalus WC 1501 | Glycerol (B35011) | 38.1 | 0.426 | [5] |

| Candida parapsilosis | L-Arabinose | ~10.5 | 0.52 |

Experimental Protocols

Enzyme Activity Assay: this compound Dehydrogenase (LAD)

This protocol describes a spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

-

Yeast cell lysate or purified enzyme solution

-

1 M Tris-HCl buffer, pH 9.0

-

1 M this compound solution

-

100 mM NAD+ solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 µL of 1 M Tris-HCl buffer, pH 9.0

-

50 µL of 100 mM NAD+

-

Deionized water to a final volume of 900 µL.

-

-

Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 100 µL of the yeast cell lysate or purified enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds. The rate of increase in absorbance is proportional to the rate of NADH production.

-

To determine the specific activity, measure the protein concentration of the cell lysate or enzyme solution using a standard method (e.g., Bradford assay).

-

Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Workflow for this compound Dehydrogenase Activity Assay

Workflow for determining this compound dehydrogenase activity.

Metabolite Extraction and Quantification by HPLC

This protocol outlines a method for extracting and quantifying this compound and other related sugars and sugar alcohols from yeast cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Yeast culture

-

Cold methanol (B129727) (-40°C)

-

Water (Milli-Q or equivalent)

-

Centrifuge

-

Lyophilizer

-

HPLC system with a Refractive Index (RI) detector

-

Aminex HPX-87H column (or equivalent)

-

5 mM H2SO4 mobile phase

-

Standards for this compound, L-xylulose, xylitol, D-xylulose, L-arabinose, and glucose

Procedure:

-

Quenching and Extraction:

-

Rapidly quench the metabolism of a known volume of yeast culture by adding it to two volumes of cold methanol (-40°C).

-

Centrifuge the cell suspension at 5,000 x g for 5 minutes at -10°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold methanol.

-

Add 1 mL of chloroform and 0.4 mL of water. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.

-

-

Sample Preparation:

-

Lyophilize the collected aqueous phase to dryness.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 200 µL of 5 mM H2SO4).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Set up the HPLC system with an Aminex HPX-87H column and an RI detector.

-

Use 5 mM H2SO4 as the isocratic mobile phase at a flow rate of 0.6 mL/min.

-

Maintain the column temperature at 60°C.

-

Inject the prepared sample and standards.

-

Identify and quantify the peaks corresponding to this compound and other metabolites by comparing their retention times and peak areas to those of the standards.

-

Genetic Manipulation: Gene Knockout using CRISPR/Cas9

This protocol provides a general framework for deleting a gene in the this compound pathway (e.g., LAD1) in Saccharomyces cerevisiae using the CRISPR/Cas9 system.

Materials:

-

S. cerevisiae strain

-

Cas9 expression plasmid

-

gRNA expression plasmid targeting the gene of interest

-

Donor DNA template with homology arms flanking the target gene and a selectable marker (optional)

-

Lithium acetate/PEG transformation solution

-

YPD and selective media plates

Procedure:

-

Design gRNA and Donor DNA:

-

Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the coding sequence of the gene to be deleted. The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Synthesize a donor DNA template consisting of ~50-60 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene's open reading frame. If using a selectable marker, it should be placed between the homology arms.

-

-

Yeast Transformation:

-

Prepare competent yeast cells using the lithium acetate/PEG method.

-

Co-transform the yeast cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor DNA template.

-

Plate the transformed cells on selective media to select for transformants containing the plasmids.

-

-

Screening and Verification:

-

Isolate individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product (or no product if the primers were internal to the deleted region).

-

Further verify the deletion by Sanger sequencing of the PCR product.

-

CRISPR/Cas9 Gene Knockout Workflow

Workflow for gene knockout using the CRISPR/Cas9 system in yeast.

Regulatory Networks

The expression of genes involved in the this compound metabolic pathway is tightly regulated to ensure efficient carbon utilization and to adapt to changing environmental conditions. Two key regulatory mechanisms are the induction by L-arabinose mediated by the AraR transcription factor and repression by glucose, a phenomenon known as carbon catabolite repression.

Regulation by the AraR Transcription Factor

In many fungi, the genes required for L-arabinose catabolism, including those in the this compound pathway, are under the control of a specific transcriptional activator, AraR. In the absence of L-arabinose, AraR is inactive or may act as a repressor. When L-arabinose is present, it or a derivative acts as an inducer, binding to AraR and causing a conformational change that allows AraR to bind to specific DNA sequences (AraR binding sites) in the promoter regions of the target genes, thereby activating their transcription. This compound itself has also been shown to be an inducer of AraR.[6]

Simplified Model of AraR-mediated Regulation

References

- 1. researchgate.net [researchgate.net]

- 2. d-Xylulose kinase from Saccharomyces cerevisiae: Isolation and characterization of the highly unstable enzyme, recombinantly produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Arabitol production by a high arabitol-producing yeast, Zygosaccharomyces sp. Gz-5 isolated from miso - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]

- 6. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Function of L-Arabitol in Fungal Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-arabitol, a five-carbon sugar alcohol, is a pivotal intermediate in the fungal pentose (B10789219) catabolic pathway (PCP). Primarily formed from the reduction of L-arabinose, it serves as a crucial metabolic node connecting pentose utilization to the central carbon metabolism via the pentose phosphate (B84403) pathway (PPP). Beyond its role as a catabolic intermediate, this compound and its stereoisomer, D-arabitol, function as compatible solutes, protecting fungal cells against osmotic stress. In certain pathogenic fungi, particularly Candida albicans, the accumulation of D-arabitol is linked to virulence, making its metabolic pathway a potential target for novel antifungal therapies. This technical guide provides an in-depth exploration of this compound's function, covering its metabolic pathways, physiological roles, and the experimental methodologies used for its study.

The this compound Metabolic Pathway

In most fungi capable of utilizing L-arabinose, the sugar is metabolized through an oxidoreductive pathway where this compound is a key intermediate.[1][2] This pathway consists of a series of reduction and oxidation steps that ultimately convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP).[2][3]

The established catabolic route in fungi like Aspergillus niger and Trichoderma reesei involves five key enzymatic steps:[2][3]

-

L-Arabinose Reduction: L-arabinose is first reduced to this compound. This reaction is catalyzed by an NADPH-dependent L-arabinose reductase (LarA).[1][4]

-

This compound Oxidation: this compound is then oxidized to L-xylulose by an NAD+-dependent this compound dehydrogenase (LadA).[1]

-

L-Xylulose Reduction: L-xylulose is subsequently reduced to xylitol (B92547), a shared intermediate with the D-xylose catabolic pathway. This step is catalyzed by an NADPH-dependent L-xylulose reductase (LxrA).[1][5]

-

Xylitol Oxidation: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol dehydrogenase (XDH).[6]

-

D-Xylulose Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), which then enters the PPP.[4][6]

This pathway, while redox-neutral overall, creates a cofactor imbalance by consuming NADPH in the reductase steps and producing NADH in the dehydrogenase steps.[3]

Biosynthesis and Physiological Roles

This compound as a Compatible Solute

Polyols, including arabitol, are widely recognized as compatible solutes in fungi.[7] These molecules can accumulate to high intracellular concentrations to balance external osmotic pressure without interfering with cellular processes.[7] In response to hyperosmotic stress, osmophilic and halophilic fungi synthesize and accumulate arabitol to prevent water outflow and maintain cell turgor.[8][9]

D-Arabitol Biosynthesis in Pathogenic Fungi

While this compound is primarily an intermediate of L-arabinose catabolism, its stereoisomer, D-arabitol, is actively synthesized by pathogenic fungi such as Candida albicans.[6][10] The biosynthesis of D-arabitol originates from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate.[6][10] The pathway involves two main steps:

-

Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose by a phosphatase.[6]

-

Reduction: D-ribulose is then reduced to D-arabitol by an NAD-dependent D-arabitol dehydrogenase (ArDH).[10][11]

The accumulation and secretion of D-arabitol by C. albicans during infection is considered a virulence factor and can be a diagnostic marker for invasive candidiasis.[6][12]

Transport and Regulation

The movement of this compound across the fungal cell membrane is mediated by specific transporters. In Aspergillus niger, a dedicated this compound transporter, LatA, has been identified.[13][14] The expression of the latA gene is regulated by the arabinanolytic transcriptional activator, AraR, which is induced by this compound.[14][15] This transporter is highly specific for this compound and does not import other polyols like xylitol.[15][16]

From a metabolic engineering perspective, the presence of this transporter is significant. Deletion of the latA gene in an this compound-producing mutant of A. niger prevents the re-consumption of secreted this compound, thereby increasing its extracellular accumulation.[14][15]

Quantitative Data on this compound Metabolism

The production of this compound and the efficiency of related enzymes vary significantly between fungal species and are dependent on culture conditions.

| Parameter | Organism | Value | Substrate / Condition | Reference |

| Enzyme Kinetics | ||||

| L-Arabinose Reductase (LarA) Km | Aspergillus niger | 54 ± 6 mM | L-Arabinose | [4] |

| L-Arabinose Reductase (LarA) Km | Aspergillus niger | 155 ± 15 mM | D-Xylose | [4] |

| Production Titers | ||||

| This compound Yield | Candida entomaea | 0.70 g/g | L-Arabinose | [17] |

| This compound Yield | Pichia guilliermondii | 0.81 g/g | L-Arabinose | [17] |

| Arabitol Titer | Wickerhamomyces anomalus | 38.1 g/L | Glycerol (B35011) (168 h) | [18] |

| Arabitol Volumetric Productivity | Wickerhamomyces anomalus | 227 mg/L/h | Glycerol | [18] |

| Arabitol Titer | Hansenula anomala | 10.0 g/L | Glycerol (160 g/L) | [19] |

| Metabolite Levels | ||||

| Arabitol Concentration | Candida albicans cultures | 14.1 µg/mL | 7.5 x 106 cells/mL | [20] |

| Arabitol Concentration | Candida parapsilosis cultures | 8.4 µg/mL | 7.5 x 106 cells/mL | [20] |

Key Experimental Protocols

Protocol 1: Fungal Metabolite Extraction

This protocol describes a general procedure for the extraction of intracellular metabolites like this compound from fungal cultures.

-

Strain and Culture: Inoculate the fungal strain (e.g., Aspergillus niger, Candida albicans) in a suitable liquid medium (e.g., YPD for yeast, minimal medium with a specific carbon source for filamentous fungi). Grow overnight to the desired growth phase (e.g., mid-exponential).[6]

-

Cell Harvesting: Rapidly harvest the cells from the culture medium. For yeast, centrifugation (e.g., 5,000 x g for 3 min at 4°C) is effective. For filamentous fungi, rapid vacuum filtration is preferred.[6]

-

Metabolic Quenching: Immediately quench all enzymatic activity to preserve the metabolic state. Plunge the cell pellet or filter into a quenching solution, such as 60% methanol (B129727) pre-cooled to -50°C.[6] This step is critical to prevent metabolite turnover.

-

Metabolite Extraction:

-

Hot Ethanol (B145695) Method: Resuspend the quenched cells in hot ethanol (e.g., 75°C) and incubate for several minutes. Follow with a second extraction using water or a buffer.[6]

-

Chloroform-Methanol-Water Method: Use a biphasic extraction with a mixture of chloroform, methanol, and water to separate polar metabolites (including this compound) in the aqueous phase from nonpolar lipids in the organic phase.[6]

-

-

Sample Preparation: After extraction, centrifuge the sample to remove cell debris. Collect the supernatant containing the metabolites and dry it (e.g., using a vacuum concentrator) before reconstitution in a suitable solvent for analysis.

Protocol 2: Quantification of this compound by HPLC

This protocol is for the quantitative analysis of this compound in fungal extracts.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column (e.g., Thermo Scientific CarboPac PA1, 2 x 250 mm) and a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).[15]

-

Mobile Phase: An isocratic elution with high-purity water or a dilute acid (e.g., 5 mM H₂SO₄) is often sufficient for polyol separation on an ion-exclusion column.

-

Sample Preparation: Reconstitute the dried metabolite extracts in the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection to protect the column.

-

Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 5 µM to 250 µM).[15] Inject these standards to generate a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the prepared fungal extracts. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the linear regression equation from the standard curve.

Protocol 3: this compound Dehydrogenase (LadA) Enzyme Assay

This spectrophotometric assay measures the activity of NAD+-dependent this compound dehydrogenase.

-

Principle: The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

-

Enzyme Source: Prepare a crude cell-free extract by disrupting fungal cells (e.g., via bead beating or sonication) grown under inducing conditions (e.g., on L-arabinose). Centrifuge to clarify the lysate.

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

-

Assay Procedure:

-

Add the buffer, substrate, and cofactor to the cuvette and equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small volume of the cell-free extract.

-

Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express activity as units (µmol of NADH formed per minute) per mg of total protein.

Relevance as a Drug Target

The metabolic pathways producing sugar alcohols are attractive targets for antifungal drug development. The accumulation of D-arabitol in Candida albicans is linked to its pathogenesis, potentially by helping the fungus cope with osmotic stress within the host environment.[6] Therefore, inhibiting the enzymes responsible for its synthesis, such as D-arabitol dehydrogenase (ArDH), could reduce the virulence of the pathogen.[6] The potential for fungal-specific enzymes with structural properties distinct from human homologs offers an opportunity for the development of selective inhibitors with minimal host toxicity.[6]

Conclusion

This compound holds a multifaceted role in fungal metabolism. It is an indispensable intermediate in the catabolism of L-arabinose, a widespread plant biomass component, linking it to central metabolic pathways. Furthermore, its function as a compatible solute underscores its importance in fungal adaptation to environmental stress. While the biosynthesis of its stereoisomer, D-arabitol, is a key factor in the pathogenicity of some fungi, the enzymes of the broader this compound pathway present potential targets for biotechnological applications, such as the production of biofuels and chemicals from lignocellulosic feedstocks. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for both fundamental research and the development of novel industrial and therapeutic strategies.

References

- 1. Revisiting a ‘simple’ fungal metabolic pathway reveals redundancy, complexity and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fungiindia.co.in [fungiindia.co.in]

- 10. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabitol - Wikipedia [en.wikipedia.org]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Identification of an this compound Transporter from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of an this compound Transporter from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Production of this compound from L-arabinose by Candida entomaea and Pichia guilliermondii [agris.fao.org]

- 18. Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

L-Arabitol Biosynthesis in Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arabitol, a five-carbon sugar alcohol, is a metabolite of significant interest in the study of Candida species, a genus of yeasts that includes opportunistic human pathogens. Produced from the metabolism of L-arabinose, a component of plant hemicellulose, this compound plays a role in the fungus's carbon metabolism and can serve as a potential biomarker for invasive candidiasis. Understanding the biosynthesis of this compound is crucial for developing novel antifungal strategies and for various biotechnological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Candida species, including quantitative production data, detailed experimental protocols, and visualizations of the key metabolic and regulatory pathways.

This compound Biosynthesis Pathway

The primary route for this compound biosynthesis in Candida species is through the reduction of L-arabinose. This process is an integral part of the L-arabinose catabolic pathway, which ultimately funnels carbon into the central pentose (B10789219) phosphate (B84403) pathway (PPP). The initial and key step in this compound production is the conversion of L-arabinose to this compound, a reaction catalyzed by L-arabinose reductase.

The subsequent steps involve the conversion of this compound to L-xylulose and then to xylitol, which is further metabolized to enter the pentose phosphate pathway. While these latter steps are technically part of this compound catabolism, they are intrinsically linked to its biosynthesis and overall flux. The key enzymes involved in this pathway are:

-

L-Arabinose Reductase (LAR) : Catalyzes the NADPH-dependent reduction of L-arabinose to this compound.

-

This compound Dehydrogenase (LAD) : Catalyzes the NAD+-dependent oxidation of this compound to L-xylulose.

-

L-Xylulose Reductase (LXR) : Catalyzes the NADPH-dependent reduction of L-xylulose to xylitol.

Quantitative Data on this compound Production

Several Candida species are known to produce this compound from L-arabinose. The yield and productivity can vary significantly depending on the species, strain, and cultivation conditions. The following tables summarize quantitative data from various studies.

| Candida Species | Strain | Substrate (L-Arabinose) | This compound Titer (g/L) | Yield (g/g) | Reference |

| Candida entomaea | NRRL Y-7785 | 50 g/L | - | 0.70 | [1] |

| Candida parapsilosis | 27RL-4 | 20 g/L | 10.42 - 10.72 | 0.51 - 0.53 | [2][3] |

| Candida parapsilosis | DSM 70125 | 20 g/L | 10 - 14 | 0.51 - 0.78 | [4] |

| Candida tropicalis | - | - | - | 1.02 | [2] |

| Pichia guilliermondii | NRRL Y-2075 | 50 g/L | - | 0.70 | [5][1] |

| Candida parapsilosis Strain | Initial L-Arabinose (g/L) | This compound Produced (g/L) | Biomass (g/L) | Yield (g/g) |

| 27RL-4 | 20 | 10.42 | 5.23 | 0.51 |

| 27RL-4 | 32.5 | 10.72 | 6.25 | 0.33 |

| 27RL-4 | 50 | 10.15 | 6.51 | 0.20 |

| 27RL-4 | 80 | 9.87 | 6.84 | 0.12 |

| DSM 70125 | 20 | 10.28 | 6.27 | 0.51 |

Data adapted from Kordowska-Wiater et al. (2019).[2][6][3]

Transcriptional Regulation of this compound Biosynthesis

The expression of genes involved in the L-arabinose catabolic pathway, including those for this compound biosynthesis, is tightly regulated at the transcriptional level. In fungi, this regulation is primarily controlled by specific transcription factors that respond to the presence of L-arabinose.

In Aspergillus niger, a well-studied model for fungal pentose metabolism, two key transcriptional activators have been identified: XlnR and AraR . While XlnR is the main regulator of D-xylose metabolism, AraR specifically induces the genes of the L-arabinose pathway in the presence of L-arabinose. It is likely that homologous regulatory systems exist in Candida species.

In Candida albicans, the general carbohydrate metabolism is regulated by transcription factors such as Tye7p and Gal4p , which are key regulators of glycolysis. While their specific role in L-arabinose metabolism is not fully elucidated, it is plausible that they play a role in integrating the pentose catabolic pathway with central carbon metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in Candida species.

Protocol 1: Preparation of Cell-Free Extract for Enzyme Assays

This protocol describes the preparation of cell-free extracts from Candida cells suitable for spectrophotometric enzyme assays.

Materials:

-

Candida cell culture grown to mid-log phase

-

Lysis Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

-

Glass beads (0.5 mm diameter), acid-washed and sterile

-

Protease inhibitor cocktail

-

Microcentrifuge tubes, pre-chilled

-

Bead beater or high-speed vortexer

-

Refrigerated microcentrifuge

Procedure:

-

Harvest Candida cells from the culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

-

Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube containing an equal volume of glass beads.

-

Disrupt the cells by mechanical agitation using a bead beater or by vigorous vortexing for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-10 cycles.

-

Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris and glass beads.

-

Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.

-

Determine the protein concentration of the cell-free extract using a standard method such as the Bradford assay.

-

Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Protocol 2: Spectrophotometric Enzyme Assays

The activities of the key enzymes in the this compound pathway can be determined by monitoring the change in absorbance of NAD(P)H at 340 nm.

A. L-Arabinose Reductase (LAR) Assay

-

Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-arabinose to this compound.

-

Reaction Mixture (1 mL total volume):

-

50 mM Potassium Phosphate Buffer (pH 6.5)

-

0.2 mM NADPH

-

100 mM L-arabinose

-

Cell-free extract (containing 10-50 µg of total protein)

-

-

Procedure:

-

Combine the buffer and NADPH in a cuvette and incubate at 30°C for 5 minutes to equilibrate.

-

Add the cell-free extract and mix gently.

-

Initiate the reaction by adding L-arabinose.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

B. This compound Dehydrogenase (LAD) Assay

-

Principle: Measures the rate of NAD+ reduction to NADH during the oxidation of this compound to L-xylulose.

-

Reaction Mixture (1 mL total volume):

-

100 mM Glycine-NaOH Buffer (pH 9.0)

-

2.5 mM NAD+

-

100 mM this compound

-

Cell-free extract (containing 20-100 µg of total protein)

-

-

Procedure:

-

Combine the buffer, NAD+, and this compound in a cuvette and incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the increase in absorbance at 340 nm for 3-5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that reduces 1 µmol of NAD+ per minute.

-

C. L-Xylulose Reductase (LXR) Assay

-

Principle: Measures the rate of NADPH oxidation to NADP+ during the reduction of L-xylulose to xylitol.

-

Reaction Mixture (1 mL total volume):

-

100 mM Glycine Buffer (pH 10.0)

-

0.1 mM NADPH

-

10 mM L-xylulose

-

Cell-free extract (containing 10-50 µg of total protein)

-

-

Procedure:

-

Combine the buffer and NADPH in a cuvette and incubate at 25°C for 5 minutes.

-

Add the cell-free extract and mix.

-

Initiate the reaction by adding L-xylulose.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the enzyme activity as described for the LAR assay.

-

Protocol 3: Quantification of this compound by HPLC

This protocol describes the quantification of extracellular this compound in Candida culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Candida culture supernatant

-

HPLC system with a Refractive Index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87H)

-

Mobile phase (e.g., 5 mM H₂SO₄)

-

This compound standard solutions of known concentrations

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest Candida cells from the culture by centrifugation at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase.

-

Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 60°C).

-

Inject the this compound standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered culture supernatant samples.

-

Identify the this compound peak in the sample chromatograms based on the retention time of the standard.

-

Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression of genes involved in this compound biosynthesis using reverse transcription-quantitative PCR (RT-qPCR).

A. RNA Extraction from Candida Species

-

Materials:

-

Candida cells grown under desired conditions

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent

-

RNase-free water, tubes, and tips

-

Bead beater and zirconia/silica beads (for mechanical lysis)

-

DNase I

-

-

Procedure (using a kit with mechanical lysis):

-

Harvest approximately 1x10⁷ Candida cells by centrifugation.

-

Resuspend the cell pellet in the lysis buffer provided in the kit.

-

Add zirconia/silica beads and perform mechanical disruption using a bead beater.

-

Proceed with the RNA purification steps as per the manufacturer's instructions, including the on-column DNase I digestion to remove any contaminating genomic DNA.

-

Elute the RNA in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

-

B. cDNA Synthesis

-

Materials:

-

Total RNA (1-2 µg)

-

Reverse transcriptase enzyme

-

Random hexamers or oligo(dT) primers

-

dNTPs

-

RNase inhibitor

-

Reaction buffer

-

-

Procedure:

-

In an RNase-free tube, combine the total RNA and random hexamers/oligo(dT) primers.

-

Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.

-

Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

-

Add the master mix to the RNA-primer mixture.

-

Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.

-

Inactivate the enzyme by heating at 70°C for 10 minutes.

-

The resulting cDNA can be used directly for qPCR or stored at -20°C.

-

C. Quantitative PCR (qPCR)

-

Materials:

-

cDNA template

-

Gene-specific forward and reverse primers for the target genes (e.g., LAR, LAD, LXR) and a reference gene (e.g., ACT1)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

-

-

Procedure:

-

Design and validate qPCR primers for the target and reference genes. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should be between 100-200 base pairs.

-

Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplification.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

-

Conclusion

The biosynthesis of this compound in Candida species is a key metabolic process linked to L-arabinose utilization. A thorough understanding of this pathway, its regulation, and the enzymes involved is essential for both basic research and applied sciences. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core concepts to facilitate further investigation into this important area of Candida biology. The provided methodologies can serve as a foundation for studies aimed at elucidating the role of this compound in pathogenesis, identifying novel antifungal targets, and engineering Candida strains for biotechnological applications.

References

- 1. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Reverse Transcription-Quantitative Real-Time PCR (RT-qPCR) Assay for the Rapid Enumeration of Live Candida auris Cells from the Health Care Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of L-Arabitol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabitol, a five-carbon sugar alcohol, is a metabolite with recognized roles in microbial systems, particularly in response to osmotic stress. While its precursor, L-arabinose, is a well-known component of plant cell walls, the natural occurrence, biosynthesis, and physiological significance of free this compound in plants remain a subject of limited investigation. This technical guide synthesizes the current, albeit sparse, knowledge on this compound in the plant kingdom. It delves into its known occurrences, proposes a putative biosynthetic pathway based on related metabolic routes, and outlines its potential physiological functions, particularly in the context of abiotic stress tolerance. Furthermore, this guide provides detailed experimental protocols for the extraction, identification, and quantification of this compound from plant matrices, aiming to facilitate further research into this intriguing polyol.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom is not as ubiquitously documented as other sugar alcohols like sorbitol and mannitol. However, evidence points to its existence in specific plant species, often in tissues associated with stress tolerance or specialized metabolism.

Currently, quantitative data on this compound concentrations in a wide range of plant species and tissues is limited in publicly available scientific literature. The following table summarizes the available information on the occurrence of this compound and related polyols in plants. It is important to note that much of the research has focused on the precursor L-arabinose or on microbial production of this compound.

| Plant Species | Tissue/Organ | This compound Concentration | Other Relevant Polyols | Reference(s) |

| Adonis vernalis (Pheasant's Eye) | Leaves, Flowers | Presence reported, quantitative data not specified. | Adonitol (Ribitol) | [1] |

| Persea americana (Avocado) | Fruit, Leaves | Presence not explicitly confirmed as this compound; rich in the C7 sugar alcohol perseitol. | Perseitol, Mannitol | [2] |

| Resurrection Plants (e.g., Sporobolus stapfianus) | Vegetative tissues | Accumulate various polyols under desiccation stress; specific data for this compound is limited. | Sorbitol, Mannitol, Pinitol | [3][4][5] |

| Jujube (Ziziphus jujuba) | Fruit Extract | Presence of arabitol confirmed. | Xylitol, Inositol, Sorbitol, Mannitol | [6] |

Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound distribution in plants. Further research employing sensitive analytical techniques is necessary to build a comprehensive database of its occurrence.

Putative Biosynthesis of this compound in Plants

The direct biosynthetic pathway of this compound from L-arabinose in plants has not been fully elucidated. However, based on the known metabolism of L-arabinose in plants and the established pathways for this compound synthesis in fungi, a putative pathway can be proposed.

L-arabinose is a component of plant cell wall polysaccharides such as pectin (B1162225) and hemicellulose[7][8]. Free L-arabinose can be released through the enzymatic degradation of these polymers. The proposed biosynthesis of this compound likely involves the reduction of L-arabinose, a reaction catalyzed by an L-arabinose reductase.

While L-arabinose reductases have been identified and characterized in fungi, their orthologs in plants remain to be definitively identified and functionally characterized[9][10][11]. The reaction would likely utilize NADPH as a cofactor, similar to other sugar alcohol biosynthetic enzymes in plants.

Potential Physiological Roles of this compound in Plants

Polyols, including this compound, are known to function as compatible solutes, playing a crucial role in protecting plants against various abiotic stresses.

-

Osmotic Adjustment: Under conditions of drought, salinity, or extreme temperatures, the accumulation of this compound in the cytoplasm can lower the water potential, thereby maintaining cell turgor and driving water uptake[5][12][13][14][15][16].

-

Enzyme and Membrane Protection: this compound can stabilize proteins and cellular membranes by replacing water molecules and forming hydrogen bonds, thus preserving their structure and function during dehydration[5].

-

Reactive Oxygen Species (ROS) Scavenging: There is evidence to suggest that some sugar alcohols can act as scavengers of reactive oxygen species, which are produced under stress conditions and can cause significant cellular damage.

Experimental Protocols

Precise and reliable quantification of this compound in plant tissues is essential for understanding its physiological roles. The following sections provide detailed methodologies for the extraction and analysis of this compound.

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant material.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

Mortar and pestle (pre-chilled)

-

80% (v/v) Ethanol

-

Centrifuge tubes

-

Refrigerated centrifuge

-

Rotary evaporator or vacuum concentrator

-

Ultrapure water

-

0.22 µm syringe filters

Protocol:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

-

Add 1 mL of 80% ethanol and vortex thoroughly.

-

Incubate at 80°C for 15 minutes to inactivate enzymes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Re-extract the pellet with another 1 mL of 80% ethanol and repeat the centrifugation.

-

Pool the supernatants from both extractions.

-

Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an appropriate vial for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound after derivatization to increase its volatility.

Derivatization Protocol (Methoximation and Silylation):

-

Take an aliquot of the aqueous extract (e.g., 50 µL) and add an internal standard (e.g., ribitol (B610474) or sorbitol, if not expected to be present in the sample).

-

Dry the sample completely under a stream of nitrogen gas or in a vacuum concentrator.

-

Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.

-

Incubate at 37°C for 90 minutes with shaking.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes with shaking.

GC-MS Parameters (Example):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp to 310°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Quantification: this compound is identified based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of the internal standard.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index detector (RID) is a common method for the analysis of underivatized sugars and sugar alcohols.

HPLC-RID Parameters (Example):

-

Column: Aminex HPX-87H or a similar ion-exclusion column suitable for carbohydrate analysis[1][18].

-

Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Detector: Refractive Index Detector (RID).

Quantification: this compound is identified by its retention time compared to a standard. Quantification is performed by creating a calibration curve with known concentrations of an this compound standard and relating the peak area of the sample to this curve[19][20].

Future Perspectives

The study of this compound in plants is a nascent field with considerable potential for discovery. Future research should focus on:

-

Widespread Screening: A systematic screening of diverse plant species from various environments to map the distribution of this compound.

-

Quantitative Analysis: Detailed quantitative analysis of this compound levels in different plant tissues and under various stress conditions to elucidate its physiological roles.

-

Enzyme Identification and Characterization: Identification and functional characterization of the plant enzymes responsible for this compound biosynthesis, particularly L-arabinose reductase.

-

Genetic and Molecular Studies: Utilization of genetic and molecular tools to modulate this compound levels in plants and assess the impact on stress tolerance and other physiological processes.

Unraveling the intricacies of this compound metabolism in plants could open new avenues for the development of stress-resilient crops and for the discovery of novel bioactive compounds with applications in agriculture, food science, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Desiccation tolerance in resurrection plants: new insights from transcriptome, proteome and metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of desiccation tolerance in resurrection plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The promise of resurrection plants in enhancing crop tolerance to water scarcity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Drought Tolerance in Plants: Physiological and Molecular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drought Stress Tolerance in Plants: Interplay of Molecular, Biochemical and Physiological Responses in Important Development Stages [mdpi.com]

- 14. Frontiers | Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces [frontiersin.org]

- 15. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 18. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 19. d-nb.info [d-nb.info]

- 20. researchgate.net [researchgate.net]

L-Arabitol as a Carbon Source for Microorganisms: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabitol, a five-carbon sugar alcohol, serves as a viable carbon and energy source for a diverse range of microorganisms, including various fungi and bacteria. Its metabolic pathways are integral to the broader context of pentose (B10789219) and polyol utilization. Understanding the microbial metabolism of this compound is crucial for applications in industrial biotechnology, such as the production of value-added chemicals, and in clinical diagnostics, where it can be a biomarker for certain fungal infections. This technical guide provides a comprehensive overview of this compound metabolism in microorganisms, detailing the transport mechanisms, enzymatic conversions, and regulatory networks. It includes a compilation of quantitative data on microbial growth and substrate utilization, detailed experimental protocols for studying this compound metabolism, and visual representations of key metabolic and regulatory pathways.

Introduction

This compound is a polyol that, while not as abundant in nature as some other sugars, plays a significant role in the metabolism of many microorganisms. In fungi, it is a key intermediate in the pentose catabolic pathway (PCP), linking the metabolism of L-arabinose to the pentose phosphate (B84403) pathway.[1][2] Several fungal species, including Aspergillus niger, are capable of utilizing this compound as a sole carbon source.[1][2] In the realm of bacteria, the metabolism of the stereoisomer D-arabitol has been well-characterized in organisms like Corynebacterium glutamicum and Bacillus methanolicus, offering insights into the enzymatic and regulatory strategies for polyol catabolism.[3][4]

The study of this compound metabolism is driven by several factors. From a biotechnological perspective, microorganisms capable of efficiently metabolizing or producing this compound are of interest for the synthesis of biofuels and bio-based chemicals from lignocellulosic biomass, which is rich in pentoses like arabinose. Furthermore, in the field of drug development, the enzymes involved in this compound metabolism in pathogenic fungi, such as Candida albicans, represent potential targets for novel antifungal therapies.

This guide aims to provide researchers with a detailed technical resource on the microbial metabolism of this compound, consolidating current knowledge on the biochemical pathways, genetic regulation, and experimental methodologies.

Microbial Utilization of this compound: Pathways and Key Enzymes

Microorganisms have evolved distinct pathways for the uptake and catabolism of this compound and its stereoisomer D-arabitol. These pathways primarily involve a series of oxidation and phosphorylation steps to channel the carbon into central metabolism, typically the pentose phosphate pathway.

Fungal this compound Metabolism

In many filamentous fungi, such as Aspergillus niger, this compound is an intracellular intermediate of L-arabinose catabolism. The pathway for the utilization of extracellular this compound involves the following key steps:

-

Transport: this compound is transported into the cell by specific transporters. In A. niger, the transporter LatA has been identified as a high-affinity this compound importer.[1][2] The expression of the latA gene is regulated by the arabinanolytic transcriptional activator, AraR.[1][2]

-

Oxidation to L-Xylulose: Intracellular this compound is oxidized to L-xylulose by an this compound dehydrogenase (LAD). This reaction is typically NAD(P)+ dependent.

-

Reduction to Xylitol (B92547): L-xylulose is then reduced to xylitol by an L-xylulose reductase (LXR).

-

Oxidation to D-Xylulose: Xylitol is subsequently oxidized to D-xylulose by a xylitol dehydrogenase (XDH).

-

Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by a xylulokinase (XK), which then enters the pentose phosphate pathway.

Bacterial D-Arabitol Metabolism

Bacteria employ at least two distinct strategies for D-arabitol catabolism, primarily differing in the initial uptake and phosphorylation steps.

This pathway is exemplified by Corynebacterium glutamicum.

-

Transport: D-arabitol is transported into the cell via a permease, such as the ribitol (B610474) transporter (RbtT) which is also implicated in D-arabitol uptake.[3]

-

Oxidation to D-Xylulose: Intracellular D-arabitol is oxidized to D-xylulose by a D-arabitol dehydrogenase (AraDH), which in C. glutamicum is encoded by the mtlD gene (also exhibiting mannitol (B672) dehydrogenase activity).[3]

-

Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by a xylulokinase (XylK), encoded by the xylB gene, before entering the pentose phosphate pathway.[3]

This mechanism is observed in Bacillus methanolicus.

-

Transport and Phosphorylation: D-arabitol is concomitantly transported and phosphorylated by a specific phosphotransferase system (PTS), yielding D-arabitol-phosphate.[4] In B. methanolicus, the genes atlA, atlB, and atlC are predicted to encode the components of this PTS.[4]

-

Oxidation to D-Xylulose-5-Phosphate: D-arabitol-phosphate is then oxidized to D-xylulose-5-phosphate by a D-arabitol-phosphate dehydrogenase, encoded by the atlD gene.[4] D-xylulose-5-phosphate directly enters the pentose phosphate pathway.

Regulation of Arabitol Metabolism

The genes involved in arabitol metabolism are tightly regulated to ensure efficient carbon utilization and to prevent the wasteful expression of metabolic enzymes.

Regulation in Fungi: The Role of AraR in Aspergillus niger

In A. niger, the expression of the this compound transporter gene, latA, is induced by L-arabinose and is under the control of the transcriptional activator AraR.[1][2] This co-regulation with the L-arabinose catabolic pathway is logical, given that this compound is an intermediate of this pathway. The presence of L-arabinose or this compound likely triggers a signaling cascade that leads to the activation of AraR, which in turn binds to the promoter regions of the genes involved in L-arabinose and this compound utilization, including latA, initiating their transcription.

Regulation in Bacteria: The AtlR Repressor in Corynebacterium glutamicum

Corynebacterium glutamicum employs a DeoR-type transcriptional regulator, AtlR, to control D-arabitol metabolism.[3] AtlR acts as a repressor that binds to the promoter regions of the atlR-xylB and rbtT-mtlD-sixA operons in the absence of D-arabitol, thereby inhibiting the expression of the transporter, dehydrogenase, and kinase required for D-arabitol catabolism.[3] When D-arabitol is present, it or a metabolite derived from it likely acts as an inducer, binding to AtlR and causing a conformational change that prevents its binding to the DNA. This de-repression allows for the transcription of the metabolic genes.[3]

Quantitative Data on Microbial Growth on Arabitol

The efficiency of arabitol utilization varies among different microorganisms. The following tables summarize key quantitative data from studies on microbial growth with arabitol as a carbon source.

Table 1: Growth Kinetics of Bacillus methanolicus MGA3 on D-Arabitol and Mannitol. [4]

| Carbon Source(s) (15 mM each) | Growth Rate (h⁻¹) | Uptake Rate (mmol g CDW⁻¹ h⁻¹) | Biomass Yield (g CDW g⁻¹) | Carbon-normalized Biomass Yield (g CDW g carbon⁻¹) |

| D-Arabitol | 0.20 ± 0.01 | 5.7 ± 0.1 | 0.24 ± 0.01 | 0.60 ± 0.02 |

| Mannitol | 0.37 ± 0.01 | 7.4 ± 0.5 | 0.28 ± 0.01 | 0.70 ± 0.02 |

| D-Arabitol + Mannitol | 0.31 ± 0.01 | 1.8 ± 0.0 (arabitol); 2.3 ± 0.1 (mannitol) | 0.28 ± 0.01 | Not Reported |

Table 2: Growth Characteristics of Corynebacterium glutamicum on D-Arabitol. [3]

| Strain | Carbon Source (0.8% w/v) | Growth Rate (µ, h⁻¹) | Final OD₆₀₀ | Biomass Yield (g dry weight / g arabitol) | Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) |

| Wild-Type | D-Arabitol | 0.35 | ~11.5 | 0.3 | Not explicitly stated for wild-type on arabitol alone |

| ΔatlR mutant | D-Arabitol | No significant growth | - | - | Substrate consumed without significant growth |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of microbial this compound metabolism.

Microbial Growth Assays on this compound

This protocol is adapted from studies on Aspergillus niger and Corynebacterium glutamicum.[1][3]

-

Media Preparation:

-

Prepare a minimal medium (MM) appropriate for the microorganism of interest. For A. niger, a typical MM contains a nitrogen source (e.g., NaNO₃), a phosphate source (e.g., KH₂PO₄), trace elements, and vitamins.[1] For C. glutamicum, CGXII minimal medium is commonly used.[3]

-

Prepare a stock solution of this compound (e.g., 2 M), filter-sterilize, and add to the autoclaved MM to a final concentration of 25-50 mM.

-

For solid media, add 1.5-2.0% (w/v) agar (B569324) to the MM before autoclaving.

-

-

Inoculum Preparation:

-

For fungi, harvest spores from a mature culture on a suitable agar medium (e.g., potato dextrose agar) in a sterile buffer (e.g., 0.9% NaCl with 0.05% Tween 80). Count the spores using a hemocytometer.

-